molecular formula C10H7NO B2529365 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 28873-87-2

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B2529365
CAS No.: 28873-87-2
M. Wt: 157.172
InChI Key: FUKLRRTYUZRVBS-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound with the molecular formula C10H7NO. It is a derivative of indene, featuring a carbonitrile group at the second position and a ketone group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile can be synthesized through several organic reactions. One common method involves the cyclization of 2-(2-cyanophenyl)acetic acid under acidic conditions. The reaction typically requires a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst and is conducted at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with the nitrile group at the fourth position.

    1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2,3-Dihydro-1H-indene-2-carbonitrile: Lacks the ketone group at the first position.

Uniqueness: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKLRRTYUZRVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28873-87-2
Record name 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile
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